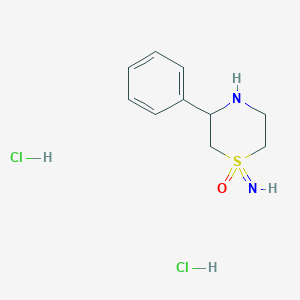

1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

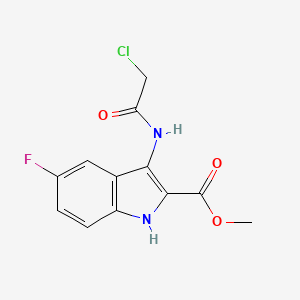

A novel and convenient strategy has been described for the conversion of N, N ′-disubstituted thioureas and acryloyl chloride into the highly biologically valuable imino-1,3-thiazinan-4-one derivatives . The synthesis proceeds through a process with good yield promoted by an electrogenerated base obtained with high current efficiency .Molecular Structure Analysis

Thiazinanes are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Thiazinane resembles a compound containing nitrogen and sulfur on its structure. It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur in a three isomeric structures .Chemical Reactions Analysis

The heterocyclization reaction that evolves to the thiazinan-4-one ring is supported by the heteronuclear multiple bond correlation . This reaction involves the conversion of N, N ′-disubstituted thioureas and acryloyl chloride into the highly biologically valuable imino-1,3-thiazinan-4-one derivatives .Applications De Recherche Scientifique

1. Interaction with CB1 and 11 βHSD1 Molecules The compound has been found to interact with G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1). These interactions were discovered through molecular docking studies . This suggests potential applications in the study of these receptors and their role in various biological processes .

Synthesis of Heterocycle Compounds

The compound is involved in the synthesis of heterocycle compounds. It is synthesized through a process with good yield promoted by an electrogenerated base obtained with high current efficiency . This makes it valuable in organic chemistry, particularly in the synthesis of heterocyclic compounds .

Medicinal Applications

The compound is of interest in the search for new medicinal compounds. The six-membered ring compounds, such as this one, have shown interesting pharmaceutical activity . This suggests potential applications in the development of new drugs .

Anticancer Activity

The compound has been studied for its anticancer activity. It has been found to inhibit topoisomerase II alpha , which is a target for anticancer drugs .

Inhibitor of Hh Signalling Cascade

The compound has been found to inhibit the Hedgehog (Hh) signalling cascade . This signalling pathway is crucial in embryonic development and its dysregulation can lead to various diseases, including cancer .

Interaction with Other Biological Targets

The compound has been found to interact with other biological targets. For example, it has been found to interact with the cyanomethyl anion . This suggests potential applications in the study of these targets and their role in various biological processes .

Mécanisme D'action

Target of Action

The primary targets of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride, also known as EN300-27108187, are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various biological processes. The CB1 receptor is involved in the modulation of neurotransmitter release, while 11 βHSD1 is involved in the regulation of glucocorticoid action within cells.

Mode of Action

The compound interacts with its targets through a process known as molecular docking This involves the compound binding to the active sites of the CB1 and 11 βHSD1 proteins, leading to changes in their function

Biochemical Pathways

The interaction of EN300-27108187 with its targets affects several biochemical pathways. In the case of the CB1 receptor, this can lead to changes in neurotransmitter release, potentially affecting processes such as pain sensation, memory, and appetite. For 11 βHSD1, the compound’s action can influence the regulation of glucocorticoid hormones, which are involved in processes such as inflammation and immune response .

Result of Action

The molecular and cellular effects of EN300-27108187’s action depend on the specific context of its use. Given its targets, the compound could potentially influence processes such as pain sensation, memory, appetite, inflammation, and immune response . .

Propriétés

IUPAC Name |

1-imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.2ClH/c11-14(13)7-6-12-10(8-14)9-4-2-1-3-5-9;;/h1-5,10-12H,6-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSZTGHNMWYSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CC(N1)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)